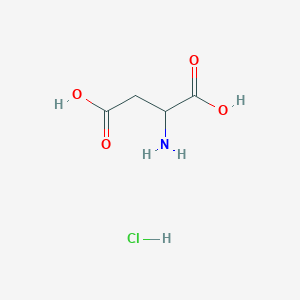
エチル(2-クロロベンゾイル)アセテート
概要
説明
Ethyl (2-chlorobenzoyl)acetate, also known as ethyl 2-chlorobenzoate, is an organic compound with a molecular formula of C9H8ClO2. It is a colorless to pale yellow liquid with a pungent odor and a boiling point of 209°C. It is insoluble in water but soluble in ethanol, ether and other organic solvents. It is a derivative of benzoic acid and is commonly used in the synthesis of pharmaceuticals and other organic compounds.
科学的研究の応用
ケトスピトマイシン誘導体の合成
エチル(2-クロロベンゾイル)アセテートは、ケトスピトマイシン誘導体の合成に使用できます . ケトスピトマイシンは、医薬品化学分野で潜在的な用途を持つ有機化合物の種類です。
ジアリール置換ピラゾールの調製
この化合物は、ジアリール置換ピラゾールの調製のための反応物として使用できます . これらのピラゾールは、強力なCCR2受容体アンタゴニストとして知られています。CCR2受容体は、多くの炎症性および自己免疫性疾患に関与しているため、これらのアンタゴニストは潜在的な治療用途を持つ可能性があります。
潜在的な除草剤の調製
エチル(2-クロロベンゾイル)アセテートは、潜在的な除草剤の調製にも使用できます . これは、新しい農薬の開発におけるその潜在的な使用を示唆しています。
ルテニウム触媒による不斉水素化
この化合物は、ルテニウム触媒による不斉水素化に使用できます . 不斉水素化は、製薬業界で重要なキラル分子の製造における重要なプロセスです。
エチル6-(2-クロロフェニル)-2,2-ジメチル-4-オキソ-2,3-ジヒドロ-4Hピラン-5-カルボキシレートの合成
エチル(2-クロロベンゾイル)アセテートは、エチル6-(2-クロロフェニル)-2,2-ジメチル-4-オキソ-2,3-ジヒドロ-4Hピラン-5-カルボキシレートの合成に使用できます . この化合物は、有機合成において潜在的な用途を持つ可能性があります。
硝酸セリウムアンモニウムによる酸化カップリング
この化合物は、硝酸セリウムアンモニウムによる酸化カップリングに使用できます . この反応は、複雑な有機分子の合成に役立ちます。
ヒドロシリル化反応
エチル(2-クロロベンゾイル)アセテートは、ヒドロシリル化反応に使用できます . ヒドロシリル化は、幅広い工業用途を持つシリコーンの製造における重要なプロセスです。
抗マラリア剤の合成
この化合物は、抗マラリア剤の合成に使用できます . これらの薬剤は、世界中の何百万人もの人々に影響を与えているマラリアの治療に使用されています。
Safety and Hazards
将来の方向性
While specific future directions for Ethyl (2-chlorobenzoyl)acetate are not mentioned in the search results, its potential uses in proteomics research and as a reactant in various chemical reactions suggest that it may have applications in the development of new biochemical research methods and synthesis processes.
作用機序
Target of Action
Ethyl (2-chlorobenzoyl)acetate is a chemical compound with the linear formula ClC6H4COCH2CO2C2H5 It’s known that it can be used to synthesize other compounds , which suggests that it may interact with various molecular targets depending on the specific context of its use.
Mode of Action
It has been used as a reactant in several chemical reactions, including cerium ammonium nitrate-mediated oxidative coupling, hydrosilylation reactions, and the preparation of diaryl-substituted pyrazoles . These reactions suggest that the compound can interact with its targets to induce chemical changes.
Biochemical Pathways
Given its use in various chemical reactions , it’s likely that it can influence multiple pathways depending on the specific context of its use.
Pharmacokinetics
Its physical properties such as its boiling point (221-222 °c) and density (1206 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It’s known that it can be used to synthesize other compounds , suggesting that its action can result in the formation of new chemical entities.
特性
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFBNTUSDQSFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303394 | |
| Record name | Ethyl (2-chlorobenzoyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19112-35-7 | |
| Record name | Ethyl 2-chloro-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19112-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 158136 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019112357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19112-35-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (2-chlorobenzoyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, 2-chloro-β-oxo-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane](/img/structure/B95009.png)

